molecular formula C10H16ClF3N2O B2372970 2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1385696-56-9

2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B2372970
CAS No.: 1385696-56-9
M. Wt: 272.7
InChI Key: MNSFGAKQPGDLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a useful research compound. Its molecular formula is C10H16ClF3N2O and its molecular weight is 272.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

T-type Calcium Channel Antagonists

  • Fritch and Krajewski (2010) explored the use of 2,8-diazaspiro[4.5]decan-1-ones as T-type calcium channel antagonists. Their findings suggested these compounds could approximate a 5-feature T-type pharmacophore model and showed potency as T-type calcium channel inhibitors, with modest selectivity over L-type channels (Fritch & Krajewski, 2010).

CCR4 Antagonists

  • Shukla et al. (2016) synthesized potent CCR4 antagonists from this compound class, showing high affinity in binding assays and the ability to induce endocytosis of CCR4, which is not a common property in small molecule antagonists of chemokine receptors (Shukla et al., 2016).

Neural Calcium Uptake Inhibition

  • Tóth et al. (1997) reported on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives showing potent inhibitory action on calcium uptake into cerebrocortical synaptosomes and protecting against brain edema and memory and learning deficits in rats (Tóth et al., 1997).

Antihypertensive Activity

  • Caroon et al. (1981) explored the antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, finding specific derivatives effective in reducing blood pressure in spontaneously hypertensive rats (Caroon et al., 1981).

Soluble Epoxide Hydrolase Inhibitors

  • Kato et al. (2013) identified derivatives as potent soluble epoxide hydrolase inhibitors and effective agents for treating hypertension, demonstrating reduced blood pressure in hypertensive rats upon oral administration (Kato et al., 2013).

Novel Interactions with Enzymes

  • Deng et al. (2013) discovered a unique complex crystal structure of an enzyme with a 2,8-diazaspiro[4.5]decan-1-one analogue, revealing novel interactions and leading to compounds with high potency and good oral pharmacokinetics (Deng et al., 2013).

Muscarinic Receptor Affinity

  • Cignarella et al. (1994) synthesized a series of 2,8-disubstituted-2,8-diazaspiro[4.5]decan-1-ones, testing them for affinity towards muscarinic receptors. Their results indicated a lack of significant cholinergic properties in these compounds (Cignarella et al., 1994).

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)7-15-6-3-9(8(15)16)1-4-14-5-2-9;/h14H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSFGAKQPGDLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2=O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.